2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate
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Overview
Description
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate is an organic compound with the molecular formula C15H9Br2NO3 It is characterized by the presence of two bromine atoms, a cyano group, and a phenoxyacetate moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate typically involves a multi-step process:
Bromination: The starting material, 4-cyanophenyl 2-phenoxyacetate, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 6 positions on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenoxyacetate moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Conversion of the cyano group to an amine.
Oxidation: Formation of carboxylic acids from the phenoxyacetate moiety.
Scientific Research Applications
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for drug discovery and development.
Medicine: Explored for its potential therapeutic applications. Its derivatives may be studied for their pharmacological effects and mechanisms of action.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It may also be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and cyano group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate can be compared with other similar compounds, such as:
2,6-Dibromo-4-cyanophenyl octanoate: Similar structure but with an octanoate group instead of a phenoxyacetate group. It may have different physical and chemical properties and applications.
2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate: Contains an additional bromine atom on the phenoxy group
2,6-Dibromo-4-phenoxyphenol: Lacks the cyano group and has a hydroxyl group instead. This compound may have different biological activities and uses.
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-12-6-10(8-18)7-13(17)15(12)21-14(19)9-20-11-4-2-1-3-5-11/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSYURQPMZTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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